molecular formula C21H19N5O3 B2871656 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-45-4

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2871656
CAS No.: 1021216-45-4
M. Wt: 389.415
InChI Key: CWTKRTGTCVKZEU-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a benzyl group, and a pyridinyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrolo[2,3-d]pyrimidine derivatives with benzyl and pyridinyl reagents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzyl-substituted pyrimidines: Compounds with benzyl groups attached to the pyrimidine ring, which may exhibit similar reactivity and biological activities.

    Pyridinyl-substituted compounds:

Uniqueness

The uniqueness of 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-24-19-16(20(28)25(2)21(24)29)11-17(18(27)23-15-9-6-10-22-12-15)26(19)13-14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTKRTGTCVKZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CN=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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